Comparative Physicochemical Properties: Molecular Weight and Lipophilicity
The addition of a methoxy group to the core structure of 2,2-dicyclopropylethan-1-amine yields a quantifiable increase in both molecular weight and predicted lipophilicity, which are critical parameters for lead optimization. The target compound, 2,2-dicyclopropyl-2-methoxyethan-1-amine, has a molecular weight of 155.24 g/mol , compared to 125.21 g/mol for its non-methoxylated analog, 2,2-dicyclopropylethan-1-amine . Furthermore, a SlogP value of 1.17 has been calculated for the target compound [1], indicating increased lipophilicity relative to a simpler cyclopropylamine. This evidence supports a class-level inference that the methoxy group confers distinct physicochemical properties.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 155.24 |
| Comparator Or Baseline | 2,2-Dicyclopropylethan-1-amine: 125.21 |
| Quantified Difference | +30.03 g/mol (24% increase) |
| Conditions | Calculated molecular weight based on molecular formula. |
Why This Matters
These physicochemical differences directly impact solubility, permeability, and metabolic stability, making the target compound a distinct chemical entity for lead optimization campaigns.
- [1] MMsINC Database. (n.d.). Calculated SlogP for 2,2-Dicyclopropyl-2-methoxyethan-1-amine. Retrieved from https://mms.dsfarm.unipd.it/ View Source
